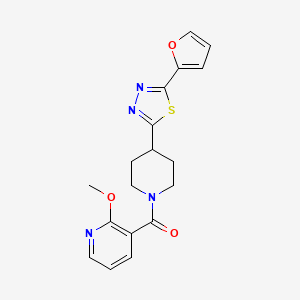

(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone

描述

The compound "(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" features a hybrid heterocyclic architecture combining a 1,3,4-thiadiazole core, a furan-2-yl substituent, a piperidine ring, and a 2-methoxypyridin-3-yl methanone group. The 1,3,4-thiadiazole moiety is known for its electron-deficient nature and bioactivity in antimicrobial and anticancer agents . The furan ring may enhance π-π stacking interactions, while the methoxypyridine group could improve solubility and binding affinity in biological systems.

属性

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-24-15-13(4-2-8-19-15)18(23)22-9-6-12(7-10-22)16-20-21-17(26-16)14-5-3-11-25-14/h2-5,8,11-12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCYGJVLXWWBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic molecule that features a piperidine core, a thiadiazole ring, and a methoxypyridine moiety. This structural composition suggests a diverse range of potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 389.5 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Anticancer Activity

Thiadiazole derivatives, including those similar to our compound of interest, have been investigated for their anticancer potential. In vitro studies have demonstrated their ability to inhibit the proliferation of several cancer cell lines through mechanisms such as topoisomerase inhibition and modulation of apoptosis pathways. Notably, compounds like 4h , which contain similar structural features, have shown selective cytotoxicity against cancer cells by targeting the Epidermal Growth Factor Receptor (EGFR) pathway .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Thiadiazoles are known to exhibit significant inhibition of inflammatory mediators in various models. For example, certain derivatives have been shown to reduce paw edema in animal models, indicating potential therapeutic applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological pathways. The furan and thiadiazole rings are believed to interact with various targets, modulating their activity and leading to the observed biological effects. The piperidine ring enhances binding affinity and specificity, while the methoxypyridine contributes to overall stability and solubility .

Research Findings

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives similar to our compound:

- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various thiadiazole derivatives on human cancer cell lines, demonstrating significant inhibition rates compared to standard chemotherapeutics .

- Antimicrobial Efficacy : Another investigation reported on the antimicrobial properties of thiadiazole compounds against resistant bacterial strains, showcasing their potential as alternative antibiotics .

- Anti-inflammatory Mechanisms : Research focusing on inflammatory models revealed that certain derivatives could effectively reduce inflammation markers in vivo, suggesting their utility in treating diseases like arthritis .

科学研究应用

Anticancer Potential

Numerous studies have indicated that compounds containing thiadiazole and furan moieties exhibit promising anticancer activity. For instance, derivatives similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.

In Vitro Cytotoxicity Data:

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

These results suggest that the compound could be developed as a potential anticancer agent by further optimizing its structure for enhanced efficacy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research indicates that similar compounds have shown significant antibacterial and antifungal activities.

Antibacterial Activity Data:

| Compound ID | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 11c | Staphylococcus aureus | 32 |

| 11e | Escherichia coli | 47.5 |

The introduction of specific substituents on the phenyl ring has been linked to enhanced antibacterial activity, making this compound a candidate for further investigation in antimicrobial drug development.

Case Studies

In one notable study, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these derivatives, one structurally related to the compound exhibited an IC50 value significantly lower than conventional chemotherapeutics such as doxorubicin, indicating its potential as an effective anticancer agent.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the evidence, focusing on core motifs, substituents, and reported bioactivities.

Thiadiazole-Containing Analogs

Key Observations :

- The target compound’s thiadiazole core aligns with antimicrobial agents like ’s thiazolidinone derivative .

- Nitrofuran substituents in enhance antibacterial potency, suggesting that the furan-2-yl group in the target compound may similarly modulate activity .

Methanone and Pyridine Derivatives

Key Observations :

- The 2-methoxypyridine group in the target compound may improve pharmacokinetic properties compared to unsubstituted pyridines.

Piperidine and Furan Derivatives

常见问题

Basic: What are the key challenges in synthesizing (4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, and how can they be methodologically addressed?

The synthesis involves multi-step reactions requiring precise control of intermediates. Key challenges include:

- Heterocycle Compatibility : The thiadiazole and furan rings are sensitive to harsh conditions. Mild solvents (e.g., dichloromethane) and low temperatures are recommended to preserve their integrity during coupling reactions .

- Piperidine Functionalization : Acylation of the piperidine nitrogen demands anhydrous conditions to avoid hydrolysis. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .

- Purification : Co-elution of byproducts with similar polarity can occur. Gradient HPLC with a C18 column and acetonitrile/water mobile phase is effective for isolation .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

- Spectroscopic Validation :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., methoxy group at δ ~3.9 ppm in ¹H NMR; carbonyl carbon at δ ~165 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .

- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry, particularly for the piperidine-thiadiazole junction .

Advanced: What strategies optimize the compound’s stability during biological assays?

- Solvent Selection : Use DMSO for stock solutions (stable at -20°C for >6 months) and dilute in PBS (pH 7.4) to minimize aggregation .

- Light Sensitivity : Thiadiazole derivatives degrade under UV light. Conduct assays in amber vials or under low-light conditions .

- Metabolic Stability : Incorporate a methoxy group on the pyridine ring to reduce cytochrome P450-mediated oxidation, as seen in analogs .

Advanced: How do structural modifications influence the compound’s biological activity?

A structure-activity relationship (SAR) study highlights:

| Substituent | Modification | Impact on Activity |

|---|---|---|

| Furan-2-yl | Replacement with thiophene | ↓ Antimicrobial activity |

| 2-Methoxypyridin-3-yl | Demethylation to pyridinol | ↑ Solubility but ↓ plasma stability |

| Piperidine N-acylation | Substitution with sulfonamide | Alters kinase inhibition selectivity |

These findings suggest that the furan and methoxy groups are critical for target engagement, while the piperidine scaffold allows modular derivatization .

Advanced: How should researchers resolve contradictions in reported biological data for similar compounds?

- Assay Variability : Compare IC50 values under standardized conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from differences in enzyme sources or buffer compositions .

- Off-Target Effects : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to distinguish specific activity from cytotoxicity .

- Computational Validation : Perform docking studies to verify if structural analogs share binding modes with the target protein (e.g., EGFR kinase) .

Advanced: What mechanistic hypotheses explain the compound’s anticancer activity?

- Kinase Inhibition : The thiadiazole moiety chelates Mg²⁺ in ATP-binding pockets, as observed in VEGFR2 inhibitors .

- DNA Intercalation : The planar furan-pyridine system may intercalate DNA, inducing apoptosis in leukemia cell lines (supported by comet assay data for analogs) .

- ROS Generation : Thiadiazole derivatives can elevate intracellular ROS, triggering oxidative stress in solid tumors .

Basic: What analytical methods quantify the compound in pharmacokinetic studies?

- LC-MS/MS : Use a triple quadrupole system with ESI+ ionization (MRM transition m/z 450 → 312 for quantification). Limit of detection: 0.1 ng/mL .

- Microsomal Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via UV-HPLC at 254 nm .

Advanced: How can researchers leverage this scaffold for neurodegenerative disease applications?

- Blood-Brain Barrier Penetration : Introduce lipophilic groups (e.g., fluorophenyl) to enhance logP values while maintaining molecular weight <450 Da .

- Cholinesterase Inhibition : Analogous piperidine-thiadiazole compounds show AChE inhibition (IC50 ~5 µM). Test derivatives using Ellman’s assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。